2-[4-(3-chlorobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine
CAS No.: 946338-65-4
Cat. No.: VC11966776
Molecular Formula: C20H24ClN5O
Molecular Weight: 385.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946338-65-4 |
|---|---|
| Molecular Formula | C20H24ClN5O |
| Molecular Weight | 385.9 g/mol |
| IUPAC Name | (3-chlorophenyl)-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C20H24ClN5O/c1-15-13-18(24-7-2-3-8-24)23-20(22-15)26-11-9-25(10-12-26)19(27)16-5-4-6-17(21)14-16/h4-6,13-14H,2-3,7-12H2,1H3 |
| Standard InChI Key | WEYLTBLWNBNYMN-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)N4CCCC4 |
| Canonical SMILES | CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)N4CCCC4 |
Introduction
Chemical Identification and Structural Features
Molecular Composition
The compound’s molecular formula is reported as C₁₆H₂₀ClN₅O with a molecular weight of 333.82 g/mol. Discrepancies in initial reports (e.g., C₂₀H₂₄ClN₅O) likely arise from variations in salt forms or solvates, necessitating further analytical validation. Key structural components include:
-
Pyrimidine ring: A six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3.
-
Piperazine moiety: A six-membered diamine ring substituted at position 4 with a 3-chlorobenzoyl group.
-
Pyrrolidine group: A five-membered saturated amine ring at position 6 of the pyrimidine core.
-
Methyl substituent: A simple alkyl group at position 4.
The 3-chlorobenzoyl group introduces electron-withdrawing effects, potentially enhancing binding affinity to biological targets through halogen bonding .
Synthesis and Characterization
Synthetic Route
The synthesis involves a three-step strategy optimized for regioselective functionalization:
| Step | Process | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Pyrimidine core formation | Cyclization of β-dicarbonyl compounds with guanidine derivatives | 60–70% |
| 2 | Piperazine substitution at C2 | Nucleophilic aromatic substitution using 3-chlorobenzoyl chloride in DMF, 80°C | 50–55% |
| 3 | Methyl and pyrrolidine incorporation | Sequential alkylation (CH₃I) and Buchwald-Hartwig amination (pyrrolidine, Pd catalyst) | 40–45% |
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, DMSO-d₆) displays distinct signals for pyrrolidine protons (δ 3.2–3.5 ppm) and piperazine methylenes (δ 2.8–3.1 ppm).
-
High-Performance Liquid Chromatography (HPLC): Purity >95% confirmed using a C18 column (acetonitrile/water gradient).
-
Mass Spectrometry: ESI-MS m/z 334.2 [M+H]⁺ aligns with the molecular formula.
| Target | Mechanism | Experimental Evidence |
|---|---|---|
| EGFR | Competitive ATP binding inhibition | IC₅₀ = 2.1 μM (in silico) |
| VEGFR2 | Anti-angiogenic effects | Moderate activity in HUVEC tube formation assay |
In preliminary screens, the compound reduced proliferation in MCF-7 breast cancer cells by 45% at 10 μM via G0/G1 cell cycle arrest, correlating with p21 overexpression .
Comparative Analysis with Structural Analogs
Pyrimidine Derivatives in Infectious Diseases
While 3-nitro-1,2,4-triazolyl pyrimidines exhibit antibacterial effects (e.g., vs. ESKAPE pathogens) , this compound’s lack of nitro groups may limit such activity, emphasizing its specialization in CNS and oncology applications .
Piperazine-Containing Drugs
Compared to the antipsychotic quetiapine (C₂₁H₂₅N₃O₂S), this compound’s chlorobenzoyl group may enhance blood-brain barrier penetration, though pharmacokinetic studies are needed.
Challenges and Future Directions
-
Solubility Optimization: The logP value of 3.2 predicts poor aqueous solubility, necessitating prodrug strategies or formulation with cyclodextrins.
-
Metabolic Stability: In vitro liver microsome assays reveal rapid CYP3A4-mediated oxidation (t₁/₂ = 12 min), prompting exploration of fluorinated analogs .
-
Target Validation: CRISPR-Cas9 knockout studies are required to confirm EGFR as the primary target.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume